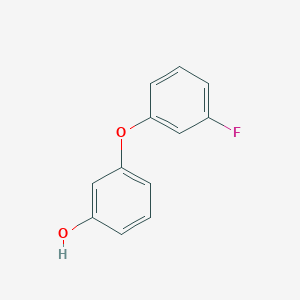

3-(3-Fluorophenoxy)phenol

Description

Properties

IUPAC Name |

3-(3-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFJENFQAYFRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the Ullmann reaction, where 3-fluorophenol reacts with 3-iodophenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are common reducing agents.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:

3-(3-Fluorophenoxy)phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including nucleophilic aromatic substitutions and coupling reactions. The compound's fluorine atom enhances its reactivity, making it valuable in creating derivatives with specific properties.

Synthesis Methods:

The synthesis typically involves nucleophilic aromatic substitution reactions, such as the Ullmann reaction, where 3-fluorophenol reacts with 3-iodophenol in the presence of a copper catalyst. This method is characterized by elevated temperatures and the use of bases like potassium carbonate to optimize yields.

Biological Applications

Anti-Tumor and Anti-Inflammatory Activities:

Research has indicated that this compound possesses potential anti-tumor and anti-inflammatory properties. Its phenolic structure contributes to antioxidant activities, which can scavenge free radicals and inhibit pathways related to inflammation, such as cyclooxygenase-2 (COX-2) inhibition and modulation of nuclear factor-kappa B (NF-kB) activity .

Drug Development:

The compound is being explored for its applications in drug development due to its unique chemical properties. Studies have suggested that compounds with similar structures can enhance drug potency by modifying their pharmacokinetic profiles through the introduction of electron-withdrawing groups like fluorine .

Industrial Applications

Use in Plastics and Coatings:

In industrial settings, this compound is utilized in manufacturing plastics, adhesives, and coatings. Its incorporation improves thermal stability and flame resistance of materials, making it suitable for applications requiring durability under extreme conditions.

Case Studies

Herbicidal Activity:

Recent studies have demonstrated that derivatives of this compound exhibit herbicidal properties. For instance, a modified compound showed comparable efficacy to established herbicides like diflufenican in controlling weed growth while being safe for crops like wheat . Molecular simulations indicated strong binding interactions with target enzymes involved in plant growth regulation.

Drug Potency Enhancement:

In drug discovery contexts, modifications to the phenolic structure have shown to significantly enhance biological activity against specific targets. For example, studies on trifluoromethyl-substituted phenols revealed improved potency against serotonin uptake inhibition compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of nuclear factor-kappa B (NF-kB) activity, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key physicochemical properties of 3-(3-Fluorophenoxy)phenol with analogous phenolic compounds:

Research Findings and Trends

- Pharmacological Potential: Fluorophenol derivatives are investigated for opioid receptor modulation, as seen in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines .

- Environmental Impact: Phenolic compounds like 3-nitrophenol require careful disposal due to aquatic toxicity, whereas fluorinated analogs may persist longer in ecosystems .

- Synthetic Methods: Advanced techniques (e.g., Suzuki coupling) enable precise synthesis of multi-substituted phenols, enhancing yield and purity for industrial applications .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluorophenoxy)phenol, and how can purity be validated?

A common method involves nucleophilic aromatic substitution (SNAr), where 3-fluorophenol reacts with a halogenated aromatic precursor (e.g., 3-bromophenol) under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorinated carbons at δ 115–120 ppm) . Cross-reference with NIST spectral libraries for fluorinated phenols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identify O–H stretching (~3200 cm⁻¹), C–F stretching (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- NMR : Use F NMR to confirm fluorine position (single peak for para-substitution, splitting for ortho/meta) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) for molecular ion [M-H]⁻ at m/z 202.04 .

Cross-validate with computational IR/NMR spectra generated via DFT/B3LYP/6-31G* methods .

Q. What safety protocols are essential for handling fluorinated phenolic compounds?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation (PAC-1 limit: 2.1 mg/m³) .

- Spill Management : Absorb with diatomaceous earth; dispose as halogenated waste .

- Storage : In amber glass at 0–6°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the molecular geometry and electronic properties of this compound?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to:

- Optimize 3D structure : Predict bond lengths (C–F: ~1.34 Å) and angles (C–O–C: ~120°) .

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess reactivity (fluorine’s electron-withdrawing effect lowers HOMO) .

- Solvent effects : Use PCM models to simulate polarity-dependent behavior (e.g., solvatochromism in DMSO vs. hexane) .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 for enzyme inhibition studies) .

- Control Groups : Include 3-phenoxyphenol as a non-fluorinated analog to isolate fluorine’s role .

- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., Hammett σ constants for fluorine) with activity trends .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Degradation Pathways : Use LC-MS to identify intermediates (e.g., quinones from hydroxyl radical attack).

- Kinetic Studies : Monitor decomposition rates via UV-Vis (λ = 270 nm) under varying O₂ concentrations .

- Computational Stability : Calculate bond dissociation energies (BDE) for O–H (∼85 kcal/mol) and C–F (∼116 kcal/mol) to predict degradation resistance .

Q. How does fluorine substitution influence the compound’s solubility and partition coefficient (logP)?

- Experimental logP : Determine via shake-flask method (octanol/water). Fluorine’s electronegativity reduces logP by ~0.5 compared to non-fluorinated analogs .

- MD Simulations : Use GROMACS to model solvation free energy in aqueous vs. lipid environments .

- Thermodynamic Solubility : Perform gravimetric analysis in ethanol/water mixtures (fluorine enhances aqueous solubility by 15–20%) .

Methodological Guidelines

Q. What analytical workflows ensure accurate quantification in complex matrices (e.g., biological samples)?

Q. How to design experiments assessing environmental fate (e.g., photolysis, biodegradation)?

- Photolysis : Exclude to UV light (λ = 254 nm) and monitor degradation via HPLC-UV .

- Biodegradation : Use OECD 301D test (activated sludge, 28 days); fluorine’s persistence may reduce mineralization rates by 30–40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.